N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It binds to the receptor with an affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, influencing the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . When this compound binds to these receptors, it can affect the signaling pathways associated with these neurotransmitters . This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the α1-AR . By binding to this receptor, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the body that can interact with the compound or its target, the α1-AR
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets similar receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with similar receptor affinity.
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a pyridine-sulfonamide moiety allows for selective receptor targeting and potential therapeutic benefits .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-25-18-7-3-2-6-17(18)22-13-11-21(12-14-22)10-9-20-26(23,24)16-5-4-8-19-15-16/h2-8,15,20H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZRSPTWASBSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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